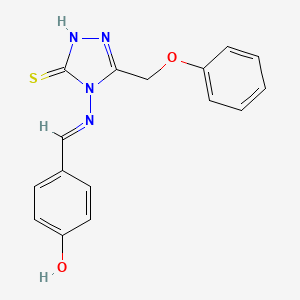
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, a hydroxynaphthalene moiety, and a sulfonyl fluoride group. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Coupling with Hydroxynaphthalene: The 4-chlorophenyl isocyanate is then reacted with 4-hydroxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
科学的研究の応用
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine or cysteine residues in the active site, thereby blocking the enzyme’s activity.
類似化合物との比較
Similar Compounds
4-Chlorophenyl isocyanate: Shares the chlorophenyl and carbamoyl groups but lacks the hydroxynaphthalene and sulfonyl fluoride groups.
4-Hydroxynaphthalene-1-sulfonyl chloride: Contains the hydroxynaphthalene and sulfonyl groups but lacks the chlorophenyl and carbamoyl groups.
Naphthalene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the chlorophenyl, carbamoyl, and hydroxynaphthalene groups.
Uniqueness
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the sulfonyl fluoride and carbamoyl groups allows it to act as a potent enzyme inhibitor, making it valuable in biochemical research and drug development.
特性
分子式 |
C17H11ClFNO4S |
|---|---|
分子量 |
379.8 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)carbamoyl]-4-hydroxynaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C17H11ClFNO4S/c18-10-5-7-11(8-6-10)20-17(22)14-9-15(25(19,23)24)12-3-1-2-4-13(12)16(14)21/h1-9,21H,(H,20,22) |
InChIキー |
KGOWWBNDOZOMEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)

![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)
![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)
![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)


